molecular formula C23H23N3O3 B12428685 Cap-dependent endonuclease-IN-26

Cap-dependent endonuclease-IN-26

Cat. No.: B12428685
M. Wt: 389.4 g/mol
InChI Key: XBUAYFHRCVFRFT-UHFFFAOYSA-N
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Description

Cap-dependent endonuclease-IN-26 is a compound known for its inhibitory activity against cap-dependent endonucleases, which are essential enzymes for viral RNA transcription.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cap-dependent endonuclease-IN-26 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route includes the use of dibenzothiepin rings substituted by diphenylmethyl containing chiral-center electron-withdrawing groups . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Cap-dependent endonuclease-IN-26 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), ethanol.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which exhibit different levels of inhibitory activity against cap-dependent endonucleases .

Scientific Research Applications

Cap-dependent endonuclease-IN-26 has a wide range of scientific research applications, including:

Mechanism of Action

Cap-dependent endonuclease-IN-26 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is crucial for viral RNA transcription. The compound binds to the active site of the enzyme, preventing it from cleaving the capped pre-messenger RNA. This inhibition disrupts the viral replication process, thereby reducing the viral load .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cap-dependent endonuclease-IN-26 is unique due to its strong inhibitory activity and its potential for use in combination therapies with other antiviral drugs. Its structure-activity relationship studies have shown that specific substitutions on the dibenzothiepin rings enhance its inhibitory effect .

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

1-benzhydryl-5-hydroxy-3-propan-2-yl-2H-pyrido[2,1-f][1,2,4]triazine-4,6-dione

InChI

InChI=1S/C23H23N3O3/c1-16(2)24-15-26(25-14-13-19(27)22(28)21(25)23(24)29)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,16,20,28H,15H2,1-2H3

InChI Key

XBUAYFHRCVFRFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CN(N2C=CC(=O)C(=C2C1=O)O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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